Santiagonamine
Description
Significance of Fused Coumarin (B35378) Derivatives in Natural Products Chemistry
Coumarin derivatives, which feature a benzo-α-pyrone moiety, are a widespread class of compounds found extensively in the plant kingdom. nih.govrsc.org Their significance in natural products chemistry is underscored by the diverse and potent biological activities they exhibit. nih.govrsc.org When a coumarin core is fused with other heterocyclic rings, the resulting annulated heterocyclic-coumarin composites often display synergistic or novel biological properties. researchgate.net This fusion of molecular frameworks has led to the discovery of numerous compounds with potential therapeutic applications.
Fused coumarin derivatives, including pyranocoumarins, furocoumarins, and pyrrolocoumarins, have been isolated from various natural sources and are known for their biological activities. nih.gov The incorporation of a pyridine (B92270) ring to form pyridocoumarins results in a class of compounds with a broad spectrum of bioactivities, such as antibacterial, antifungal, cytotoxic, and anti-inflammatory properties. nih.gov Several naturally occurring pyridocoumarins have been identified, including schumanniophytine, polynemoraline C, and goniothaline, which have demonstrated activities like antimalarial effects. clockss.org
The Unique Pyrido[2,3-c]coumarin Framework and its Research Relevance
Among the various pyridocoumarin isomers, the pyrido[2,3-c]coumarin framework is of particular interest due to its presence in the natural product Santiagonamine. clockss.org This specific arrangement, where the pyridine ring is fused at the 'c' face of the coumarin, is a key structural feature that contributes to its unique properties. The synthesis of the pyrido[2,3-c]coumarin backbone has been a focus of organic and pharmaceutical chemistry research, with many synthetic methodologies developed, often utilizing 3-aminocoumarin (B156225) as a starting material. clockss.org
Research into the synthesis of pyrido[2,3-c]coumarin derivatives has explored various chemical reactions, including the Povarov reaction, which is a three-component reaction often catalyzed by agents like molecular iodine or ytterbium(III) triflate. rsc.orgclockss.org These synthetic efforts are driven by the desire to create novel analogs and to conduct further studies into the structure-activity relationships of this important heterocyclic system. The development of efficient synthetic routes, such as those employing palladium-catalyzed Heck cyclization, provides access to the core structure of this compound and allows for the exploration of its chemical space. researchgate.net
Historical Context of this compound Research
This compound was first isolated and its structure determined in 1984 by Shamma and his colleagues. acs.orgacs.org It was extracted from the stems and branches of Berberis darwinii Hook, a shrub native to South America. clockss.orgacs.org This natural product is noteworthy as it represents the only known naturally occurring example of the 10H- nih.govbenzopyrano[5,4,3-hij]isoquinoline ring system. acs.org
Due to its novel structure and reported wound-healing properties, this compound became a target for total synthesis to confirm its structure and to enable further biological investigation. acs.orgarkat-usa.org The first total synthesis of this compound was accomplished in 2007 by Kelly and coworkers. nih.govacs.org This synthesis was a significant achievement, confirming the originally proposed structure and providing a route for producing the compound for further study. acs.org The synthesis involved 12 steps starting from isovanillin (B20041), with key steps being a palladium-catalyzed Ullmann cross-coupling reaction and a photocyclization. acs.orgfigshare.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
12-[2-(dimethylamino)ethyl]-14-methoxy-2-oxa-5-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaen-3-one |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)9-7-12-10-14(23-3)18-16-13(12)5-4-11-6-8-20-17(15(11)16)19(22)24-18/h4-6,8,10H,7,9H2,1-3H3 |
InChI Key |
RHNSLJFEBMPIBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=C2C3=C1C=CC4=C3C(=NC=C4)C(=O)O2)OC |
Synonyms |
santiagonamine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodology of Santiagonamine
Botanical Source Identification: Berberis darwinii Hook as a Natural Producer
Santiagonamine is naturally produced by Berberis darwinii Hook, a shrub native to South America. clockss.orgacs.orgresearchgate.netscite.aijetir.org This plant, belonging to the Berberidaceae family, is found in temperate and subtropical regions of the continent. phcogrev.com The compound has been successfully extracted from the stems and branches of this shrub. clockss.orgacs.orgresearchgate.netscite.aijetir.org Berberis darwinii is known to produce a variety of alkaloids, with this compound being a notable example. mdpi.com Other alkaloids identified in this plant include berberine (B55584), palmatine, jatrorrhizine, and magnoflorine. mdpi.com
Extraction Techniques from Plant Material
The isolation of this compound from Berberis darwinii involves a multi-step process that begins with extraction from the plant material, followed by sophisticated separation and purification techniques.
Solvent-Based Extraction Approaches
The initial step in isolating this compound involves the use of solvents to extract the compound from the stems and branches of Berberis darwinii. clockss.orgscite.ai While specific details on the exact solvents used in the initial extraction of this compound are not extensively documented in the provided results, general methods for alkaloid extraction from Berberis species often employ acidic solutions. For instance, a common procedure for other alkaloids in Berberis darwinii involves grinding the plant material and extracting it with dilute hydrochloric acid. mdpi.com This suggests that an acid-based extraction is a likely first step. Following this, liquid-liquid extraction is typically performed, often using chloroform, to separate the alkaloids from the aqueous phase after pH adjustment. mdpi.com
Advanced Separation and Purification Methodologies
Following the initial solvent extraction, advanced chromatographic techniques are crucial for the separation and purification of this compound from the complex mixture of other alkaloids and plant constituents. While the seminal report by Shamma and colleagues is referenced, the specific chromatographic methods they employed for the initial isolation are not detailed in the available abstracts. acs.org However, modern alkaloid separation from Berberis species routinely utilizes High-Performance Liquid Chromatography (HPLC). mdpi.com This powerful technique allows for the effective separation of individual alkaloids, such as berberine and palmatine, and would be instrumental in purifying this compound. mdpi.com The process typically involves filtering the crude extract and injecting it into an HPLC system equipped with a suitable column and a detector for identifying and collecting the desired compound. mdpi.com Further purification might involve recrystallization to obtain an analytically pure sample. jetir.org
Initial Isolation Reports and Structural Assignments
The first report of the isolation and structural determination of this compound was published in 1984 by Shamma and his colleagues. clockss.orgacs.org Their work established this compound as the first known example of a naturally occurring compound with a 10H- clockss.orgbenzopyrano[5,4,3-hij]isoquinoline ring system. acs.orgscite.ai The initial structural assignment was later affirmed through the first total synthesis of the molecule. acs.org This synthesis provided independent confirmation of the complex and novel structure of this compound. acs.org
Chemical Synthesis of Santiagonamine and Analogues
Total Synthesis of Santiagonamine
The first and, to date, only total synthesis of this compound was a landmark achievement that confirmed the proposed structure of the natural product. This work laid the foundation for understanding the chemistry of this unique heterocyclic system.
The retrosynthetic analysis devised by Kelly's team is outlined below:
| Target Molecule | Key Disconnections | Starting Materials |
| This compound (1) | C-N bond formation (reductive amination), Lactone ring closure (photocyclization), Biaryl bond formation (Ullmann coupling) | Isovanillin (B20041), Pyridine-3-carboxylic acid |
This table provides a simplified overview of the retrosynthetic strategy.
Two key reactions were instrumental in the success of Kelly's total synthesis of this compound: a Palladium-catalyzed Ullmann cross-coupling and a photocyclization reaction. researchgate.netresearchgate.netnih.gov
The Palladium-catalyzed Ullmann cross-coupling was employed to form the sterically hindered biaryl bond, a crucial step in assembling the core structure. researchgate.netacs.org This reaction coupled two functionalized monocyclic precursors, one derived from isovanillin and the other from pyridine-3-carboxylic acid, to create the biaryl intermediate. researchgate.netacs.org
The second pivotal step was a photocyclization reaction. researchgate.netnih.gov This light-induced reaction was used to construct the lactone ring, thereby completing the pentacyclic framework of this compound. researchgate.net An initial attempt at photocyclization of a styrene (B11656) precursor led to an undesired regioisomer. researchgate.net To circumvent this, the strategy was modified to first form a styrene lactone, which then underwent a smooth and rapid photocyclization to furnish the desired bromolactone intermediate. researchgate.net
A primary motivation for undertaking the total synthesis of this compound was the absence of an independent confirmation of its proposed structure. researchgate.net The isolation and structural elucidation in 1984 relied on spectroscopic data. researchgate.net The successful completion of the 12-step synthesis by Kelly and coworkers in 2007, which yielded a compound with spectral data identical to the natural product, provided definitive proof of the correctness of the originally assigned structure. researchgate.net This accomplishment highlights the power of total synthesis as a tool for the ultimate verification of complex natural product structures. acs.orgmedscape.com
Key Methodological Steps (e.g., Palladium-catalyzed Ullmann cross-coupling, Photocyclization)
Formal Syntheses and Strategic Advancements
Following the seminal total synthesis, research has continued, focusing on more efficient and versatile methods to access the core structure of this compound and its analogues. These efforts have led to the development of formal syntheses and advanced catalytic strategies.
In a significant advancement, a one-pot synthesis for the pyrido[2,3-c]coumarin scaffold, the core of this compound, was developed. acs.orgnih.govacs.org This approach streamlines the synthesis by combining multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. A notable example is the synthesis of polysubstituted pyrido[2,3-c]coumarins from N-Boc-N-coumarinyl propargylamine (B41283) derivatives. acs.orgnih.gov This method has been successfully applied to a concise formal synthesis of this compound, demonstrating its efficiency. acs.orgnih.govacs.org Such one-pot procedures represent a more atom- and step-economical approach compared to traditional linear syntheses.
The development of novel catalytic methodologies has been central to the strategic advancements in synthesizing the this compound framework. Serial catalysis , where a single catalyst promotes two or more mechanistically distinct reactions in a one-pot sequence, has emerged as a powerful tool. acs.orgnih.gov
A versatile and high-yielding one-pot synthesis of the pyrido[2,3-c]coumarin core was achieved using serial catalysis with AgSbF₆. acs.orgnih.gov This method was applied in a concise formal synthesis of this compound. acs.orgnih.govfigshare.com The use of transition metal catalysts, including those based on silver, has been a key feature in the cycloisomerization reactions to form the pyridine (B92270) moiety of this compound analogues. researchgate.net Other catalytic systems, such as those involving copper and zinc, have been used in three-component reactions to build the pyridocoumarin skeleton under environmentally benign conditions like ball milling. mdpi.com
| Catalyst | Reaction Type | Application |
| Palladium(0) | Ullmann cross-coupling | Total synthesis of this compound researchgate.netacs.org |
| AgSbF₆ | Serial Catalysis / Cycloisomerization | Formal synthesis of this compound acs.orgnih.govresearchgate.net |
| Yb(OTf)₃ | Povarov reaction | Synthesis of tetrahydropyrido[2,3-c]coumarin derivatives clockss.org |
| Molecular I₂ | One-pot three-component condensation | Synthesis of pyrido[2,3-c]coumarin derivatives clockss.org |
| CuI-Zn(OAc)₂ | Three-component reaction (ball milling) | Synthesis of pyrido[2,3-c]coumarin derivatives mdpi.com |
This table summarizes various catalytic methods used in the synthesis of the this compound core and its analogues.
One-Pot Synthetic Approaches
General Synthetic Approaches to Pyrido[2,3-c]coumarins and Related Fused Coumarins
The construction of the pyrido[2,3-c]coumarin scaffold, the core of this compound, has been achieved through various modern synthetic methodologies. clockss.org These methods often utilize readily available coumarin (B35378) starting materials, with 3-aminocoumarin (B156225) being a particularly common precursor. clockss.org Key strategies include multi-component reactions, metal-catalyzed cyclizations, and various named reactions that are staples in heterocyclic chemistry. nih.govdntb.gov.ua
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is valued for its atom economy and for rapidly building molecular complexity. nih.govresearchgate.net
Several MCRs have been developed for the synthesis of pyrido[2,3-c]coumarin derivatives. A notable example is a three-component reaction involving 3-aminocoumarin, various aromatic aldehydes, and cyclic 1,3-diketones, catalyzed by p-toluenesulfonic acid (p-TSA), which yields 1,4-dihydropyrido[2,3-c]coumarins. nih.gov Similarly, reacting 3-aminocoumarin with aromatic aldehydes and acetophenones in the presence of methanesulfonic acid produces functionalized pyrido[2,3-c]coumarins. nih.govresearchgate.net Povarov-type reactions, which are discussed later, are also a significant class of MCRs used for synthesizing these scaffolds. nih.govmdpi.com
Another MCR approach involves the reaction of 6- or 7-aminocoumarins with n-butyl vinyl ether, catalyzed by molecular iodine, to produce fused pyridocoumarins. mdpi.com A three-component reaction of 7-amino-4-methylcoumarin (B1665955) with aromatic aldehydes and ferrocenylacetylene, catalyzed by Ce(OTf)₃, has been used to synthesize ferrocenyl-substituted pyridocoumarins. nih.gov Green chemistry principles have also been applied, for instance, in a solvent-free, ball-milling MCR of 3-aminocoumarins, aldehydes, and phenylacetylene (B144264) using a CuI-Zn(OAc)₂ catalyst system. nih.gov
Table 1: Examples of Multi-Component Reactions for Pyrido[2,3-c]coumarin Synthesis
| Reactants | Catalyst | Product Type | Reference |
| 3-Aminocoumarin, Aromatic Aldehydes, Acetophenones | Methanesulfonic Acid | Substituted Pyrido[2,3-c]coumarins | nih.govresearchgate.net |
| 3-Aminocoumarins, Aldehydes, Phenylacetylene | CuI-Zn(OAc)₂ (ball milling) | Pyrido[2,3-c]coumarin derivatives | nih.gov |
| 6- or 7-Aminocoumarins, n-Butyl Vinyl Ether | Molecular Iodine (I₂) | Fused Pyridocoumarins | mdpi.com |
| 7-Amino-4-methylcoumarin, Aromatic Aldehydes, Ferrocenylacetylene | Cerium(III) triflate (Ce(OTf)₃) | Ferrocenyl-substituted Pyrido[3,2-g]coumarins | nih.gov |
| 3-Aminocoumarins, Aromatic Aldehydes, Phenylacetylenes | Molecular Iodine (I₂) | Pyrido[2,3-c]coumarin derivatives | clockss.org |
Transition metal catalysis is a powerful tool for constructing complex heterocyclic systems like pyridocoumarins. nih.govdntb.gov.ua These reactions often involve C-N and C-C bond formations. nih.gov
The first total synthesis of this compound itself relied on a key palladium-catalyzed Ullmann cross-coupling reaction to form the central biaryl bond. nih.govacs.orgacs.orgresearchgate.net More broadly, various metal catalysts have been employed to synthesize the pyridocoumarin ring system. For example, a copper-catalyzed synthesis from aminocoumarins and β,γ-unsaturated α-ketoesters has been reported to proceed under solvent-free microwave irradiation, using Cu(OTf)₂ as the catalyst. mdpi.com Iron(III) chloride (FeCl₃) has been used to catalyze three-component reactions of aminocoumarins with benzaldehyde (B42025) and phenylacetylene to yield diphenyl-substituted fused pyridocoumarins. mdpi.commdpi.com
Recent advances have focused on cycloisomerization reactions. Silver(I) salts, particularly AgSbF₆, have proven effective in catalyzing the one-pot cycloisomerization and subsequent oxidative aromatization of N-Boc-N-coumarinyl propargylamine precursors to give a wide range of pyrido[2,3-c]coumarins in good to excellent yields. acs.org This method was successfully applied in a concise formal synthesis of this compound. acs.org Other metals, such as gold, have also been used in the cycloisomerization of N-propargyl enaminone intermediates to build the pyridine moiety. frontiersin.orgresearchgate.net
Table 2: Selected Metal-Catalyzed Reactions in Pyrido[2,3-c]coumarin Synthesis
| Reaction Type | Catalyst | Substrates | Product | Reference |
| Ullmann Cross-Coupling | Palladium (Pd) | Pyridine and Benzaldehyde derivatives | Biaryl intermediate for this compound | nih.govacs.orgresearchgate.net |
| Michael Addition/Cyclization | Copper(II) triflate (Cu(OTf)₂) | Aminocoumarins, β,γ-Unsaturated α-ketoesters | Fused Pyridocoumarins | mdpi.com |
| Three-Component Domino | Iron(III) chloride (FeCl₃) | Aminocoumarins, Benzaldehyde, Phenylacetylene | Diphenyl-substituted Fused Pyridocoumarins | mdpi.com |
| Cycloisomerization/Aromatization | Silver hexafluoroantimonate (AgSbF₆) | N-Boc-N-coumarinyl propargylamines | Polysubstituted Pyrido[2,3-c]coumarins | acs.org |
| Cycloisomerization | Silver triflate (AgOTf) | N-pyranonyl propargylamines | 3-Aryl-5-azaisocoumarins | frontiersin.org |
Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are fundamental for the formation of six-membered rings and have been extensively applied to pyridocoumarin synthesis. nih.govdntb.gov.uadbuniversity.ac.in The aza-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is especially relevant. mdpi.comresearchgate.net
Many of the synthetic routes to pyridocoumarins, including the Povarov reaction, proceed via an inverse electron demand aza-Diels-Alder (IEDDA) mechanism. nih.govmdpi.com In this type of reaction, an electron-rich dienophile reacts with an electron-poor azadiene. nih.gov For instance, an imine formed in situ from an aminocoumarin and an aldehyde can act as the azadiene, which then undergoes a [4+2] cycloaddition with an electron-rich alkene like n-butyl vinyl ether. mdpi.com
In one specific method, a three-component reaction of acetophenones, aromatic aldehydes, and 3-aminocoumarin in the presence of methanesulfonic acid is proposed to proceed through an asynchronous [4+2] cycloaddition. nih.govresearchgate.netresearchgate.net The enol of the acetophenone (B1666503) adds to an intermediate imine (the azadiene) to form the pyridocoumarin ring system. nih.gov Intramolecular Diels-Alder reactions have also been explored, where aza-Claisen rearrangement of propargylaminocoumarins generates an intermediate that undergoes intramolecular cyclization to furnish a dihydropyridocoumarin, which is then oxidized to the final product. mdpi.com
Several classic named reactions for quinoline (B57606) synthesis have been adapted to produce pyridocoumarins. mdpi.com
Povarov Reaction: This is one of the most widely used methods for synthesizing tetrahydro- and fully aromatic pyridocoumarins. nih.govnih.gov The Povarov reaction is a [4+2] cycloaddition between an N-aryl imine (azadiene) and an electron-rich alkene (dienophile), typically catalyzed by a Lewis acid. nih.govmdpi.com It can be performed as a one-pot, three-component reaction of an amine, an aldehyde, and an alkene. nih.gov For example, 3-aminocoumarin can be condensed with an aldehyde to form an azadiene, which reacts with various alkenes in the presence of Yb(OTf)₃ to afford 1,2,3,4-tetrahydropyrido[2,3-c]coumarins. clockss.orgacs.org These can then be oxidized to the aromatic pyrido[2,3-c]coumarins. acs.org Intramolecular versions of the Povarov reaction have also been developed, providing efficient access to the fused ring system. mdpi.comthieme-connect.comthieme-connect.com
Skraup Reaction: The Skraup reaction is a classic method for quinoline synthesis. nih.gov The first reported synthesis of a fused pyridocoumarin, 3H-pyrano[3,2-f]quinoline-3-one, was achieved in 1919 via a Skraup reaction of 6-nitrocoumarin with glycerol (B35011) in the presence of concentrated sulfuric acid, albeit in a low yield. nih.govresearchgate.net A variation using 3-aminocoumarin and glycerol with arsenic pentoxide and sulfuric acid has also been reported for the construction of the parent pyrido[2,3-c]coumarin. clockss.org The related Skraup-Doebner-von Miller reaction, which uses α,β-unsaturated ketones instead of glycerol, can offer improved yields and has been applied to the reaction of 4-aminocoumarin (B1268506) with α,β-unsaturated ketones. nih.gov
Friedlander Reaction: The Friedlander synthesis involves the reaction of an o-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This reaction has been adapted for pyridocoumarin synthesis by using coumarin-based starting materials. For example, 4-amino-3-formylcoumarin reacts with various active methylene (B1212753) compounds (such as barbituric acid, dimedone, or ethyl acetoacetate) in the presence of a green catalyst like chitosan (B1678972) to produce fused pyrido[3,2-c]coumarins. nih.govresearchgate.net
Achieving stereocontrol in the synthesis of complex molecules is a key objective in organic chemistry. In the context of pyridocoumarin synthesis, stereoselectivity often arises during cycloaddition reactions that form saturated or partially saturated pyridine rings.
The Povarov reaction, for instance, which generates 1,2,3,4-tetrahydropyrido[2,3-c]coumarins, can produce diastereomers. clockss.org The reaction between an azadiene (from 3-aminocoumarin and an aldehyde) and an electron-rich alkene can yield both endo and exo products. clockss.org The ratio of these diastereomers is influenced by the nature of the dienophile used in the reaction. clockss.org For example, the Yb(OTf)₃-catalyzed reaction of the azadiene from 3-aminocoumarin and 4-nitrobenzaldehyde (B150856) with various alkenes gave different diastereomeric ratios. acs.org While these reactions demonstrate diastereoselectivity, methods for achieving high enantioselectivity in pyridocoumarin synthesis are less commonly reported. A visible-light photoredox-induced stereoselective radical 1,3-dipolar cycloaddition has been reported to create complex fused pentacyclic pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds from coumarin derivatives with excellent diastereoselectivity, showcasing a modern approach to stereocontrol in related heterocyclic systems. nih.gov
Biosynthetic Investigations of Santiagonamine
Postulated Biosynthetic Pathways for Pyridocoumarin Alkaloids
The biosynthesis of pyridocoumarin alkaloids like santiagonamine is believed to diverge from the central benzylisoquinoline alkaloid (BIA) pathway. The foundational steps of this pathway are well-characterized and begin with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the first committed intermediate of the BIA pathway.
A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine to the pivotal intermediate, (S)-reticuline. nih.gov (S)-Reticuline stands at a critical branch point in BIA metabolism, serving as the precursor to a vast array of alkaloid subclasses, including morphinans, protoberberines, and aporphines. nih.govfrontiersin.orgpnas.org
The proposed biosynthetic route to this compound proceeds through an aporphine (B1220529) alkaloid intermediate. This involves an intramolecular oxidative coupling of (S)-reticuline, a reaction catalyzed by cytochrome P450 enzymes of the CYP80G subfamily. nih.gov This key step forms the characteristic aporphine core. Further modifications of the aporphine scaffold, such as methylation and hydroxylation, can occur.
The crucial and most speculative step in the biosynthesis of pyridocoumarin alkaloids is the oxidative cleavage of the aporphine ring system. It is hypothesized that an oxidative process targets the bond between specific carbon atoms in the aporphine nucleus, leading to a ring-opened intermediate. Subsequent rearrangement and lactonization (the formation of the coumarin's pyran-2-one ring) would then yield the pyridocoumarin skeleton. This proposed cleavage is analogous to oxidative ring cleavages observed in other alkaloid biosynthetic pathways, such as the formation of seco-iridoids like secologanin. rsc.org
Table 1: Key Precursors in the Postulated Biosynthesis of this compound
| Compound | Class | Role in Biosynthesis |
| L-Tyrosine | Amino Acid | Primary precursor |
| Dopamine | Phenylpropanoid | Condensation partner |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Phenylpropanoid | Condensation partner |
| (S)-Norcoclaurine | Benzylisoquinoline Alkaloid | First committed intermediate |
| (S)-Reticuline | Benzylisoquinoline Alkaloid | Central branch-point intermediate |
| Aporphine Intermediate | Aporphine Alkaloid | Putative direct precursor to the pyridocoumarin scaffold |
Precursor Incorporation Studies (Hypothetical)
To experimentally validate the postulated biosynthetic pathway of this compound, precursor incorporation studies using isotopically labeled compounds would be essential. While such studies have not been reported for this compound, we can hypothesize the expected outcomes based on related alkaloid biosynthesis.
In a hypothetical experiment, isotopically labeled precursors would be administered to Berberis darwinii plant tissues or cell cultures capable of producing this compound. The isolated this compound would then be analyzed by mass spectrometry and NMR spectroscopy to determine the position and extent of isotope incorporation.
Table 2: Hypothetical Precursor Feeding Experiments for this compound Biosynthesis
| Labeled Precursor | Expected Incorporation Site in this compound | Rationale |
| [Ring-¹³C₆]-L-Tyrosine | Both the isoquinoline (B145761) and the benzopyran portions | Tyrosine provides the carbon skeleton for both halves of the benzylisoquinoline structure. |
| [α,β-¹³C₂]-Dopamine | The ethylamine (B1201723) bridge and adjacent carbons of the isoquinoline core | Dopamine forms the isoquinoline part of the BIA backbone. |
| [¹³C]-S-Adenosyl Methionine (SAM) | The methoxy (B1213986) group on the benzopyran ring and potentially the N-methyl groups of the side chain | SAM is the universal methyl group donor in biological systems. |
| [¹⁵N]-L-Tyrosine | The nitrogen atom in the isoquinoline ring | The nitrogen atom of tyrosine is retained throughout the BIA pathway. |
Successful incorporation of these labeled precursors would provide strong evidence for the involvement of the BIA pathway and an aporphine intermediate in the formation of this compound.
Enzymatic Systems Involved in Biosynthesis (Hypothetical)
The conversion of early precursors to the final this compound structure is undoubtedly mediated by a series of specific enzymes. Based on analogous biosynthetic pathways, we can hypothesize the key enzyme families involved.
Methyltransferases (OMTs and NMTs): O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are crucial in the early stages of the BIA pathway, utilizing S-adenosyl methionine (SAM) as a methyl donor. frontiersin.org The methoxy group on the benzopyran ring of this compound is likely installed by an OMT acting on a hydroxylated intermediate. The dimethylaminoethyl side chain would require the action of one or more NMTs.
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to the diversification of BIAs. frontiersin.orgresearchgate.net In the postulated pathway for this compound, CYPs are proposed to be involved in:
Hydroxylation of the BIA backbone.
The intramolecular C-C oxidative coupling of (S)-reticuline to form the aporphine scaffold (e.g., CYP80G family). nih.govnih.gov
The putative oxidative cleavage of the aporphine ring, a critical step leading to the pyridocoumarin core.
Oxidoreductases: Besides CYPs, other oxidoreductases are likely involved. The berberine (B55584) bridge enzyme (BBE), for instance, is a well-known FAD-dependent oxidase that forms the protoberberine skeleton from (S)-reticuline. frontiersin.org While not directly on the path to aporphines, it highlights the role of such enzymes in creating new ring systems. An uncharacterized oxidase is likely responsible for the final aromatization steps.
Table 3: Hypothetical Enzymatic Cascade in this compound Biosynthesis
| Enzymatic Step | Enzyme Family (Hypothetical) | Substrate (Hypothetical) | Product (Hypothetical) |
| Formation of (S)-Norcoclaurine | Norcoclaurine Synthase (NCS) | Dopamine + 4-HPAA | (S)-Norcoclaurine |
| Methylations and Hydroxylation | OMTs, NMTs, CYPs | (S)-Norcoclaurine derivatives | (S)-Reticuline |
| Aporphine Formation | Cytochrome P450 (CYP80G) | (S)-Reticuline | Aporphine Intermediate |
| Oxidative Ring Cleavage | Cytochrome P450 or Dioxygenase | Aporphine Intermediate | Ring-opened Intermediate |
| Lactonization | Unknown (Potentially spontaneous) | Ring-opened Intermediate | Pyridocoumarin Scaffold |
| Side Chain Attachment/Modification | Acyltransferases, NMTs | Pyridocoumarin Scaffold | This compound |
Biosynthetic Rearrangements Leading to the Benzopyranoisoquinoline Ring System
The transformation from a putative aporphine precursor to the unique benzopyrano[5,4,3-hij]isoquinoline ring system of this compound represents the most significant biosynthetic rearrangement. This is proposed to occur via an oxidative cleavage of the aporphine core.
Aporphine alkaloids are characterized by a tetracyclic system formed by an intramolecular C-C bond between the two aromatic rings of the benzylisoquinoline precursor. It is hypothesized that a dioxygenase or a specific cytochrome P450 enzyme catalyzes the cleavage of a specific C-C bond within the aporphine nucleus. Such oxidative C-C bond cleavages are known in natural product biosynthesis, for instance, in the formation of betalamic acid. rsc.org
Following the oxidative cleavage, the resulting intermediate would possess the necessary functional groups to undergo cyclization to form the pyran-2-one (lactone) ring of the coumarin (B35378) moiety. This lactonization could potentially occur spontaneously or be enzyme-catalyzed. The final steps would involve the attachment and modification of the dimethylaminoethyl side chain, likely through the action of transferases and methyltransferases, to yield this compound.
The elucidation of the precise enzymatic machinery and the intermediates involved in these rearrangements awaits further experimental investigation, likely through a combination of transcriptomics, proteomics, and in-vitro enzymatic assays using enzymes isolated from Berberis darwinii.
Structure Activity Relationship Sar Studies and Biological Activities of Santiagonamine and Analogues
Observed Biological Activities of Santiagonamine
The principal biological activity attributed to this compound is its capacity to facilitate wound healing. nih.govresearchgate.netmdpi.comarkat-usa.org This has been a consistent finding since its isolation and characterization. clockss.org While this is the most prominently cited function, its classification as a pyridocoumarin places it in a family of compounds known for a wide spectrum of biological actions, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.govresearchgate.netmdpi.com
This compound has been identified as a natural product with promising wound-healing properties. researchgate.netmdpi.comsci-hub.se The process of wound healing is a complex and highly regulated physiological event that occurs in four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. mdpi.comteachmesurgery.comnih.gov
Hemostasis: This initial phase involves vasoconstriction and the formation of a fibrin (B1330869) clot to stop bleeding. nih.gov Platelets play a crucial role by aggregating and releasing growth factors. nih.gov
Inflammation: Following hemostasis, inflammatory cells such as neutrophils and macrophages are recruited to the injury site to clear debris and pathogens. mdpi.comnih.gov These cells release cytokines and growth factors that orchestrate the subsequent phases. nih.gov
Proliferation: This phase is characterized by the formation of granulation tissue, which involves fibroblast proliferation, deposition of an extracellular matrix (including collagen), and angiogenesis (the formation of new blood vessels). mdpi.comnih.gov
Remodeling: In the final phase, the newly formed tissue matures. Collagen is remodeled to increase tensile strength, and unnecessary cells undergo apoptosis, leading to scar formation. teachmesurgery.comnih.gov
The specific mechanisms through which this compound promotes wound healing have not been fully elucidated in the available literature. However, its activity suggests it may influence one or more of these critical phases, potentially by modulating inflammatory responses, promoting cell proliferation and migration, or enhancing extracellular matrix deposition.
Direct in vitro studies detailing the broad biological functions of this compound itself are limited in the reviewed literature. However, extensive research on its structural class—pyridocoumarins and other fused coumarin (B35378) derivatives—provides significant insight into its potential biological activities. researchgate.netmdpi.comresearchgate.netmdpi.com Many of these related natural products exhibit a range of effects that are often evaluated in vitro. mdpi.com For instance, compounds with a fused pyridocoumarin or similar heterocyclic structure have been assessed for antioxidant, anti-inflammatory, antimalarial, and cytotoxic activities. nih.govmdpi.comresearchgate.net
Studies on analogues provide a basis for understanding this compound's potential bioactivities. For example, some fused pyridocoumarins have been tested for their ability to inhibit enzymes like soybean lipoxygenase (LOX), an enzyme involved in inflammation, and for their capacity to prevent lipid peroxidation, a marker of oxidative stress. mdpi.commdpi.com
| Compound Name | Natural Source | Observed Biological Activity | Reference |
|---|---|---|---|
| Ganocochliarine F | Ganoderma cochlear (fungus) | Evaluated for inhibition of fibroblast proliferation (related to renal fibrosis). | nih.govmdpi.com |
| Goniothaline A & B | Goniothalamus australis (plant) | In vitro antimalarial activity. | nih.govmdpi.com |
| Polynemoraline C | Polyalthia nemoralis A DC (plant) | Anticholinergic, anti-inflammatory, antitumor, and antimicrobial activities. | researchgate.netmdpi.com |
| Schumanniophytin | Schumanniophyton magnificum (plant) | Central and autonomic system depressant properties; potential antiviral activity. | researchgate.net |
Characterization of Wound-Healing Activity
Mechanistic Exploration of this compound's Biological Effects
Understanding the precise mechanisms by which a compound exerts its effects involves identifying its molecular targets and the cellular pathways it modulates. nih.gov
The specific molecular targets of this compound have not been definitively identified in the reviewed scientific literature. Target identification is a critical, yet challenging, step in drug discovery that establishes the direct molecular binding partner responsible for a compound's biological effect. nih.govwjbphs.com This process can involve a variety of biochemical and genetic methods to pinpoint interactions between a small molecule and its protein target. nih.govsapient.bio
Based on the activities observed in structurally related compounds, potential targets for this compound could include enzymes involved in inflammatory pathways, such as lipoxygenases (LOX) or cyclooxygenases (COX), or signaling proteins like STAT3, which has been identified as a target for some salicylamide (B354443) derivatives. mdpi.comnih.gov Another study on different pyridocoumarin derivatives suggested a potential interaction with the human dopamine (B1211576) D3 receptor. researchgate.net However, without direct experimental evidence, these remain speculative targets for this compound.
The cellular pathways modulated by this compound are largely inferred from its observed wound-healing activity. The healing process is governed by a network of interconnected cellular pathways. frontiersin.org It is plausible that this compound's efficacy stems from its ability to influence one or more of the following:
Inflammatory Signaling Pathways: Modulation of pathways involving pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α) is crucial for controlling the inflammatory phase of healing. nih.gov
Growth Factor Signaling Pathways: The proliferation phase is driven by growth factors such as platelet-derived growth factor (PDGF), transforming growth factor-beta (TGF-β), and vascular endothelial growth factor (VEGF). mdpi.comfrontiersin.org These factors activate pathways that lead to cell migration, proliferation, and angiogenesis. nih.gov
Extracellular Matrix (ECM) Synthesis Pathways: Fibroblasts are responsible for depositing collagen and other ECM components, a process vital for providing structural integrity to the new tissue. nih.gov this compound could potentially stimulate the signaling pathways that activate fibroblasts and promote collagen synthesis.
Molecular Target Identification
Structure-Activity Relationship (SAR) of this compound and its Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity, guiding the design of more potent and selective analogues. rsc.orgmdpi.com While comprehensive SAR studies focused specifically on this compound are not widely available, research on the broader class of pyridocoumarins and related heterocyclic systems provides valuable insights. nih.govresearchgate.net
Key structural features that likely influence the biological activity of the pyridocoumarin scaffold include:
Substituent Effects: The nature and position of substituent groups on the aromatic rings can dramatically alter activity. For example, studies on ferrocenyl-substituted pyridocoumarins found that electron-donating groups enhanced their antioxidant effects. nih.gov
Ring Saturation: The degree of saturation within the pyridine (B92270) ring can be critical. It has been noted for some pyrido[2,3-c]coumarins that the corresponding dihydro or tetrahydro derivatives are more biologically active than their fully unsaturated (aromatic) counterparts. clockss.org
Planarity and Conformation: The rigid, planar tetracyclic system of this compound is a defining feature that influences how it interacts with biological targets.
| Structural Modification | Compound Class/Example | Impact on Biological Activity | Reference |
|---|---|---|---|
| Introduction of electron-donating groups | Ferrocenyl-substituted pyrido[3,2-g]coumarins | Increased antioxidant and DNA-protective effects. | nih.gov |
| Reduction of the pyridine ring | Tetrahydropyrido[2,3-c]coumarin derivatives | Generally leads to higher biological activity compared to unsaturated analogues. | clockss.org |
| Addition of bulky groups (e.g., dibenzylideneacetone (B150790) moiety) | Pyridocoumarins from 4-aminocoumarin (B1268506) | Resulted in compounds with significant in vitro antitumor activity. | mdpi.com |
| Variation of linkers and terminal groups | O-alkylamino-tethered salicylamide derivatives | Altered anticancer potency and selectivity against cancer vs. non-tumorigenic cells. | nih.gov |
Impact of Substituent Modifications on Biological Activity
The type and position of chemical groups attached to the pyridocoumarin framework play a critical role in modulating biological activity. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.
For instance, studies on fused pyridocoumarin β-glycosides have revealed that the position of glycosidation is a key determinant of antioxidant activity. arkat-usa.org Analogues with glycosidation at the 8-position generally exhibit more potent antioxidant effects compared to those substituted at the 6- or 7-positions. arkat-usa.org Furthermore, the nature of the substituents on the glycoside moiety itself, such as the presence of an acetate (B1210297) (OAc) group, also influences the activity profile. arkat-usa.org
In another series of diphenyl-substituted hydroxy-fused pyridocoumarins, modifications led to compounds with significant inhibitory activity against the lipoxygenase (LOX) enzyme, which is implicated in inflammatory processes. researchgate.netresearchgate.net One particular analogue, compound 28a, emerged as a potent LOX inhibitor with an IC50 value of 10 μM. researchgate.netresearchgate.net This highlights how specific substitutions can be tailored to target particular enzymes. The addition of oxygen-containing substituents can sometimes lower activity, suggesting that an unsubstituted benzylic position may be crucial for certain antioxidant functions. mdpi.com
General principles observed in related phenolic compounds often apply. Electron-donating groups, such as methoxy (B1213986) substituents, can enhance antioxidant activity by increasing electron density and stabilizing the resulting radical form. mdpi.com Conversely, electron-withdrawing groups may diminish this effect. mdpi.com
Influence of Ring Fusion Patterns on Activity Profile
Different fusion patterns, such as pyrido[2,3-c]coumarins versus pyrido[3,4-c]coumarins, result in unique scaffolds. researchgate.netresearchgate.net For example, schumanniophytin, a natural product with a pyrido[3,4-c]coumarin skeleton, displays depressant properties on the central and autonomic systems and possesses potential antiviral activity. researchgate.net In contrast, this compound and its related chromeno[4,3-b]pyridine analogues are being investigated for other properties, including as potential estrogen receptor β modulators. researchgate.net
The development of synthetic strategies that allow for the controlled and selective creation of these different ring systems is crucial. researchgate.netresearchgate.net Methods like the Skraup-Doebner-von Miller and Povarov reactions enable the synthesis of various fused pyridocoumarins, providing access to a wide range of isomers for biological evaluation. arkat-usa.orgmdpi.com This allows researchers to systematically study how the fusion pattern impacts the desired biological profile, whether it be antimicrobial, anticancer, or anti-inflammatory activity. nih.govvicbhe.org
Relationship between Stereochemistry and Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing biological potency. Chiral centers within a molecule can lead to different enantiomers or diastereomers, which may interact differently with chiral biological targets like enzymes and receptors.
Studies on synthetic pyridocoumarin-β-glycosides have explicitly demonstrated that stereochemistry significantly influences biological activity. arkat-usa.org Similarly, in related lactone-ring-containing compounds, the cis or trans orientation of substituents can dramatically affect both the stability and the activity of the molecule. mdpi.com It has been observed that a cis-hydroxyl group can result in a more stable and biologically active compound compared to its trans-isomer. mdpi.com
This principle underscores the importance of stereoselective synthesis, a method that produces a specific stereoisomer. By isolating and testing individual isomers, researchers can identify the most potent configuration for a desired biological effect and eliminate isomers that may be inactive or contribute to off-target effects.
Analog Development and Bio-Evaluation
The promising biological activities of natural pyridocoumarins like this compound have spurred the development of synthetic analogues. The goal is to create novel derivatives with improved potency, selectivity, and drug-like properties through targeted chemical synthesis and comprehensive biological screening.
Synthesis of Novel Fused Coumarin Derivatives
A variety of synthetic methodologies have been developed to construct the pyridocoumarin scaffold. These methods provide the flexibility to introduce diverse substituents and create libraries of compounds for biological testing. amazon.com Key strategies include:
Multi-Component Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form complex products, offering an efficient route to substituted pyridocoumarins. researchgate.netnih.govnih.gov The three-component reaction of an aminohydroxycoumarin, an aldehyde, and phenylacetylene (B144264) is one such example used to create diphenyl-substituted derivatives. researchgate.netresearchgate.net
[4+2] Cycloaddition Reactions : Reactions like the Povarov reaction are powerful tools for constructing the pyridine ring onto a coumarin precursor. mdpi.comnih.govnih.gov This approach has been used to synthesize various tetrahydropyrido[2,3-c]coumarins and their oxidized pyridocoumarin counterparts. acs.org
Metal-Catalyzed Reactions : Transition metals such as gold (Au), silver (Ag), iron (Fe), and copper (Cu) are used to catalyze key bond-forming steps. researchgate.netresearchgate.netnih.govnih.gov Silver-catalyzed cycloisomerization, for instance, has been effectively used in the total synthesis of the natural pyridocoumarins goniothaline A and B. researchgate.net
These synthetic routes allow chemists to systematically modify the core structure, leading to the creation of novel analogues for bio-evaluation. researchgate.netresearchgate.net
Comparative Biological Profiling of Analogues
Once synthesized, novel pyridocoumarin analogues are subjected to a battery of biological assays to determine their activity profiles. The parent coumarin ring and the fused pyridine system are known to be present in compounds with a wide range of pharmacological effects. dntb.gov.uamdpi.com Consequently, analogues of this compound are often screened for multiple activities.
Anticholinergic Activity : Certain pyridocoumarin alkaloids, such as polynemoraline C, have demonstrated anticholinergic properties, which involve blocking the neurotransmitter acetylcholine. researchgate.netresearchgate.netkoreascience.krmdpi.com
Anti-inflammatory Activity : Many fused pyridocoumarins are evaluated for their ability to combat inflammation. nih.govdntb.gov.ua Some derivatives have shown potent inhibition of the lipoxygenase (LOX) enzyme, a key player in inflammatory pathways. researchgate.netresearchgate.netmdpi.com
Antitumor Activity : The pyridocoumarin scaffold is a subject of interest in oncology research. nih.govvicbhe.org Some synthetic derivatives have been found to be significantly more toxic to Ehrlich ascites carcinoma cells than the standard chemotherapy drug 5-fluorouracil (B62378). nih.gov Polynemoraline C has also been reported to have antitumor properties. researchgate.netresearchgate.netkoreascience.krmdpi.com
Antimicrobial Activity : The search for new antibiotics has led to the screening of pyridocoumarin analogues against various pathogens. researchgate.netnih.gov These compounds have been tested against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus niger. researchgate.netresearchgate.net
Antimalarial Activity : Natural pyridocoumarins, including goniothaline A and goniothaline B, have been isolated and evaluated for their in-vitro activity against Plasmodium falciparum, the parasite that causes malaria. nih.govmdpi.comgriffith.edu.aunih.gov
Antioxidant Activity : The ability to scavenge free radicals is a common feature of these compounds. nih.govdntb.gov.ua The DPPH radical scavenging assay is a standard method used to quantify this activity, with some synthetic analogues showing good free radical scavenging capabilities. mdpi.com
The results of these screenings are often presented in data tables to compare the efficacy of different analogues, helping to refine the SAR.
| Compound/Class | Biological Activity | Key Findings/Remarks | Reference |
|---|---|---|---|
| This compound | Wound-Healing | Natural product isolated from Berberis darwinii. | researchgate.netmdpi.com |
| Polynemoraline C | Anticholinergic, Anti-inflammatory, Antitumor, Antimicrobial | A naturally occurring pyridocoumarin alkaloid. | researchgate.netresearchgate.netkoreascience.krmdpi.com |
| Goniothaline A & B | Antimalarial | Evaluated for in-vitro activity against P. falciparum. | mdpi.comgriffith.edu.aunih.gov |
| Synthetic Pyridocoumarin (Compound 28a) | Anti-inflammatory (LOX Inhibition) | Potent inhibitor with an IC50 of 10 μM. | researchgate.netresearchgate.net |
| Synthetic Pyridocoumarins (general) | Antitumor | Found to be three times more toxic than 5-fluorouracil against EAC cells. | nih.gov |
| Pyridocoumarin β-glycosides | Antioxidant | Activity is dependent on the position of glycosidation and stereochemistry. | arkat-usa.org |
Exploration of Pyridocoumarin Scaffold for Diverse Applications
The pyridocoumarin framework is considered a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This term refers to molecular structures that are capable of binding to multiple, diverse biological targets, making them versatile platforms for drug design. The fusion of the coumarin and pyridine rings, both of which are important pharmacophores, results in a synergistic structure with broad therapeutic potential. mdpi.comresearchgate.net
Beyond the activities already detailed, the scaffold is being explored for a multitude of other applications. These include potential use as antidiabetic, anti-HIV, and analgesic agents. researchgate.netnih.govnih.govdntb.gov.ua The unique photophysical properties of some chromenopyridine derivatives also suggest they could be tuned for applications in materials science, such as photodetectors. mdpi.com The ongoing research into chromeno[4,3-b]pyridin-5-ones, the class to which this compound belongs, with some compounds reportedly in clinical trials for various indications, underscores the immense potential of this scaffold in developing future therapeutic agents.
Computational Chemistry and Theoretical Studies on Santiagonamine
Molecular Docking Investigations (e.g., Ligand-Receptor Interactions for Dopamine (B1211576) D3 Receptor)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. mdpi.com
While no specific molecular docking studies of Santiagonamine with the Dopamine D3 Receptor (D3R) are available in the search results, such an investigation would follow a standard protocol. The crystal structure of the D3R, for instance PDB code 3PBL, would be prepared by removing water and other non-essential molecules. mdpi.com Computational software, such as AutoDock Vina, would then be used to place the 3D structure of this compound into the receptor's binding site and calculate the most stable binding poses based on a scoring function that estimates the binding free energy. mdpi.complos.org
The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between this compound and the amino acid residues of the D3R binding pocket. These insights are critical for explaining the molecule's affinity and selectivity. chemrxiv.orgnih.gov Studies on other ligands have shown that interactions with specific residues in the D3R are crucial for binding. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound at the Dopamine D3 Receptor This table is a hypothetical representation of potential docking results.
| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -9.5 | Asp110, Ser192 | Hydrogen Bond |
| 1 | -9.5 | Phe345, His349 | Hydrophobic (π-π stacking) |
| 2 | -9.2 | Asp110, Val111 | Hydrogen Bond, Hydrophobic |
| 3 | -8.9 | Cys101, Tyr365 | Hydrophobic |
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In pharmaceutical sciences, DFT is employed to calculate molecular properties, predict reaction mechanisms, and understand intermolecular interactions with high accuracy. mdpi.comarxiv.org
For this compound, DFT calculations could provide deep mechanistic insights. For example, DFT can be used to determine the distribution of electron density, identifying the most likely sites for electrophilic or nucleophilic attack. mdpi.com It can also be used to calculate the energies of different molecular conformations, transition states of reactions, and the bond dissociation energies to understand its chemical reactivity and stability. mdpi.comrsc.org By modeling the interaction of this compound with other molecules, such as water or a catalytic residue in an enzyme, DFT can elucidate the step-by-step mechanism of its biological action. rsc.org
Table 2: Example DFT-Calculated Properties for this compound This table contains hypothetical data to illustrate the output of DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.1 Debye | Relates to polarity and solubility |
In Silico Prediction of Biological Activity (SAR and QSAR Modeling)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. oncodesign-services.comcreative-biolabs.com SAR provides qualitative insights, while QSAR develops mathematical models to predict the activity of new compounds. researchgate.netnih.gov
An in silico study of this compound would involve developing a QSAR model based on a dataset of compounds with known activities against a specific target, such as the Dopamine D3 Receptor. chemrxiv.orgnih.gov This process involves:
Data Collection : Assembling a series of molecules with experimentally measured biological activities (e.g., IC50 or Ki values). genexplain.com
Descriptor Calculation : Quantifying various physicochemical and structural properties (descriptors) for each molecule. nih.gov These can range from 1D properties like molecular weight to 3D properties like molecular shape. creative-biolabs.com
Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that links the descriptors to the biological activity. chemrxiv.orgoncodesign-services.com
Validation : Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov
Such a model could predict the biological activity of this compound and guide the synthesis of new derivatives with potentially improved potency.
Table 3: Hypothetical QSAR Model for Dopamine D3 Receptor Antagonism This table presents a sample QSAR equation and its statistical validation, which is illustrative and not based on actual experimental data for this compound.
| QSAR Model Equation | |
|---|---|
| pIC50 = 0.5 * (LogP) - 0.02 * (Molecular Surface Area) + 1.2 * (H-Bond Donors) + 4.5 | |
| Statistical Parameter | Value |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.78 |
| Standard Deviation | 0.25 |
Conformational Analysis and Stereochemical Impact on Activity
Conformational analysis is the study of the different 3D arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.orgsapub.org A molecule's biological activity is often dependent on its ability to adopt a specific low-energy conformation, known as the "bioactive conformation," that fits into the receptor's binding site. nih.gov
The stereochemistry of a molecule is fixed, but it profoundly influences the possible conformations. uou.ac.in For a molecule like this compound, different stereoisomers would have distinct biological activities. Conformational analysis would involve using computational methods to identify the most stable conformers in solution and to understand the energy barriers between them.
A key aspect of this analysis is understanding how steric interactions, such as 1,3-diaxial interactions in ring systems, affect conformational preference. sapub.orgnumberanalytics.com The size and nature of substituent groups can dramatically alter the stability of different conformations. numberanalytics.com By comparing the low-energy conformations of this compound with its putative bioactive conformation (derived from docking studies), researchers could understand how its stereochemical features contribute to its activity. This knowledge is essential for designing analogs where the conformation is pre-organized for optimal receptor binding. nih.gov
Table 4: Example Conformational Analysis of a this compound Analog This table is a hypothetical representation of the relative energies of different conformers.
| Conformer | Key Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Population at 298K (%) |
|---|---|---|---|
| A (Chair) | -55.2 | 0.00 | 75.5 |
| B (Twist-Boat) | 30.1 | 5.5 | 0.1 |
| C (Chair-Flipped) | 54.9 | 1.1 | 24.4 |
Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The first total synthesis of Santiagonamine was a significant achievement, accomplished in 12 steps starting from isovanillin (B20041). researchgate.netnih.gov Key steps in this initial route included a palladium-catalyzed Ullmann cross-coupling reaction and a photocyclization. researchgate.netnih.gov While groundbreaking, this multi-step process highlights the need for more efficient and sustainable synthetic strategies for producing this compound and its derivatives for further study.
Recent research has focused on developing more concise synthetic pathways. A notable advancement is the development of a versatile, high-yielding, one-pot synthesis of the core pyrido[2,3-c]coumarin scaffold using serial catalysis with AgSbF₆. figshare.comnih.gov This approach has been successfully applied to a concise formal synthesis of this compound. figshare.comnih.gov Other modern synthetic methods explored for constructing the related pyridocoumarin framework include:
Multi-component reactions (MCRs) : These reactions, which combine three or more starting materials in a single step, offer an efficient route to complex molecules. researchgate.netresearchgate.net
Metal-catalyzed reactions : Various metal catalysts, including those based on indium (III) chloride and gold nanoparticles, have been employed to facilitate the synthesis of pyridocoumarin derivatives. mdpi.commdpi.com
Aza-Diels-Alder reactions : This cycloaddition reaction is a powerful tool for constructing the pyridine (B92270) ring fused to the coumarin (B35378) core. clockss.orgmdpi.com
In-depth Mechanistic Studies of Biological Activities
While this compound is primarily recognized for its wound-healing activity, the precise molecular mechanism underlying this effect remains largely uncharacterized. clockss.orgmdpi.com Understanding how this compound interacts with biological targets at a molecular level is a crucial next step. Future research must aim to identify the specific proteins, enzymes, or signaling pathways that are modulated by the compound to promote tissue repair.
Studies on related pyridocoumarin compounds can offer valuable insights. For example, various derivatives of this class have been evaluated for a wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. nih.govresearchgate.net Mechanistic investigations, including molecular docking studies, have been performed for some of these analogues. For instance, certain tetrahydropyrido[2,3-c]coumarin derivatives have been studied as potential inhibitors of the human dopamine (B1211576) D3 receptor, while other related compounds have been investigated as inhibitors of α-glucosidase and matrix metalloproteinase-8 (MMP-8). clockss.orgresearchgate.net Applying similar methodologies to this compound could elucidate its mechanism of action in wound healing and potentially uncover new therapeutic applications.
Exploration of Novel Analogues with Enhanced Potency or Specificity
The synthesis of novel analogues of this compound is a key strategy for improving its therapeutic properties. By systematically modifying the core pyrido[2,3-c]coumarin structure, researchers can conduct structure-activity relationship (SAR) studies to identify which chemical features are essential for its biological effects. researchgate.net This knowledge can then be used to design new compounds with enhanced potency, greater target specificity, and improved pharmacokinetic profiles.
Research on related coumarin derivatives provides a roadmap for this exploration. For example, studies have shown that introducing various substituents at different positions on the coumarin nucleus can significantly impact biological activity. researchgate.net Furthermore, some research suggests that dihydro or tetrahydro derivatives of pyrido[2,3-c]coumarins may exhibit greater biological activity than their unsaturated counterparts. clockss.org Future work should involve creating a library of this compound analogues with modifications such as:
Introduction of different functional groups (e.g., hydroxyl, amino, fluoro). clockss.org
Alteration of the substitution pattern on the aromatic rings.
Reduction of the pyridine ring to create tetrahydro-pyridocoumarin derivatives. clockss.org
A recent development includes the synthesis of a ¹⁵N-labeled this compound derivative, which can serve as a valuable chemical probe for metabolomics and imaging studies to better understand its biological fate and interactions. nih.gov
Unraveling the Complete Biosynthetic Pathway
This compound is a natural product isolated from the plant Berberis darwinii. nih.govmdpi.com However, the sequence of enzymatic reactions that the plant uses to construct this molecule—its biosynthetic pathway—is currently unknown. Elucidating this pathway is a fundamental challenge in natural product chemistry. Identifying the genes and enzymes responsible for synthesizing this compound could have significant implications. Such knowledge could enable the production of the compound through biotechnological methods, such as fermentation in engineered microorganisms, which could provide a more sustainable and scalable source of the compound compared to extraction from the plant or complex chemical synthesis.
Application of Advanced Computational Methodologies for Drug Discovery Lead Optimization
Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. nih.govresearchgate.net These in silico methods can be powerfully applied to this compound research to guide synthetic efforts and predict biological activities. danaher.comnih.gov
Key computational approaches applicable to this compound include:
Molecular Docking : Once the biological target(s) of this compound are identified, docking simulations can predict the three-dimensional binding mode of the molecule within the target's active site. nih.gov This provides crucial insights into the key interactions responsible for its activity and can guide the design of more potent analogues. clockss.org
Virtual Screening : Computational libraries containing millions of compounds can be screened against a biological target to identify new potential hits. silicos-it.be This approach could be used to search for novel targets for this compound, potentially expanding its therapeutic applications beyond wound healing.
Quantitative Structure-Activity Relationship (QSAR) : By building mathematical models that correlate the chemical structures of a series of this compound analogues with their measured biological activity, QSAR can help predict the potency of new, unsynthesized compounds. nih.govsilicos-it.be This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. danaher.com
By integrating these advanced computational methodologies, the process of optimizing this compound from a natural product hit into a viable drug discovery lead can be made significantly more efficient and targeted. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Santiagonamine, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization steps. Key parameters include temperature control (e.g., 60–80°C for 12–24 hours), solvent selection (e.g., anhydrous dimethylformamide), and catalysts (e.g., palladium-based catalysts for cross-coupling reactions). To ensure reproducibility, document exact molar ratios, purification methods (e.g., column chromatography with silica gel), and analytical validation (e.g., NMR for structural confirmation, HPLC for purity ≥95%). Cross-referencing protocols with primary literature and adhering to IUPAC nomenclature is critical .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
- Methodological Answer : Use a tiered approach:
Primary Characterization : Determine molecular weight (mass spectrometry), solubility (via shake-flask method in pH-adjusted buffers), and stability (thermal gravimetric analysis).
Secondary Analysis : Assess crystallinity (X-ray diffraction) and partition coefficients (log P via octanol-water partitioning).
Advanced Techniques : For dynamic behavior, employ nuclear Overhauser effect spectroscopy (NOESY) to study conformational changes. Always include negative controls (e.g., solvent-only samples) and triplicate measurements to validate precision .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell line selection, dosage ranges). To address this:
- Conduct a systematic review using PRISMA guidelines to aggregate data, noting outliers.
- Perform dose-response curves (e.g., EC50 calculations) across multiple models (e.g., HEK293 vs. HeLa cells) to identify context-dependent effects.
- Validate mechanisms using orthogonal assays (e.g., CRISPR knockdown of putative targets alongside pharmacological inhibition). Apply statistical frameworks like Bayesian meta-analysis to weigh evidence quality .
Q. How can computational modeling optimize this compound’s target-binding affinity while minimizing off-target effects?
- Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against primary targets (e.g., kinase domains). Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability.
Off-Target Screening : Employ ChemProp or DeepChem for predictive ADMET profiling. Cross-validate with in vitro panels (e.g., Eurofins SafetyScreen44).
Iterative Design : Apply free-energy perturbation (FEP) calculations to guide synthetic modifications (e.g., substituent additions at C-7 position). Publish raw simulation data in repositories like Zenodo for transparency .
Q. What ethical and statistical considerations are critical for in vivo studies of this compound?
- Methodological Answer :
- Ethics : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis to justify sample sizes (e.g., n ≥ 8/group for murine models). Obtain approval from institutional animal care committees (IACUCs).
- Statistics : Predefine endpoints (e.g., tumor volume reduction) and use mixed-effects models to account for repeated measures. Consult a statistician early to avoid Type I/II errors. For survival studies, Kaplan-Meier curves with log-rank tests are mandatory .
Methodological Frameworks
Q. How to formulate a hypothesis-driven research question on this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Ensure access to validated assays (e.g., ELISA for cytokine profiling).
- Novel : Identify gaps via tools like NCBI’s PubMed Clinical Queries.
- Ethical : Exclude non-essential vertebrate models if in vitro alternatives exist.
- Relevant : Align with NIH priority areas (e.g., antimicrobial resistance). Example question: “Does this compound inhibit biofilm formation in multidrug-resistant Pseudomonas aeruginosa via quorum sensing modulation?” .
Q. What data management practices ensure integrity in this compound research?
- Methodological Answer :
- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra in Figshare with DOIs.
- Reproducibility : Share step-by-step protocols on protocols.io , including troubleshooting notes (e.g., handling hygroscopic intermediates).
- Audit Trails : Maintain electronic lab notebooks (e.g., LabArchives) with timestamped entries and version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
